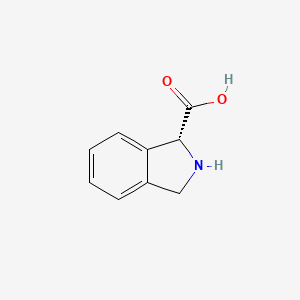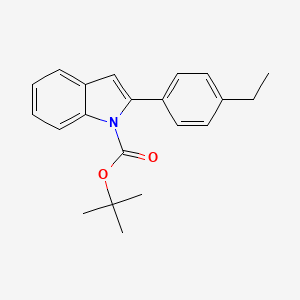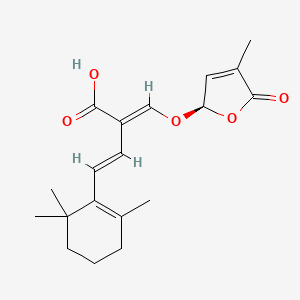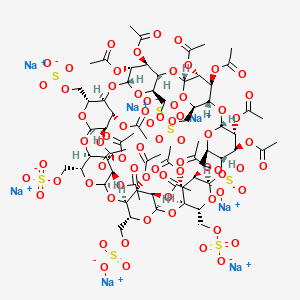
tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 and a molecular weight of 361.27 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((((2,4-dichloropyrimidin-5-yl)methyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of 2,4-dichloropyrimidine with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the
特性
分子式 |
C16H24Cl2N4O2 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
tert-butyl 4-[[(2,4-dichloropyrimidin-5-yl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-6-4-11(5-7-22)8-19-9-12-10-20-14(18)21-13(12)17/h10-11,19H,4-9H2,1-3H3 |
InChIキー |
AQRDRVPJHBURIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)




![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)



